N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a sulfonyl group (4-isopropylphenyl) at position 5 and a thioacetamide side chain linked to a 3-chloro-4-fluorophenyl moiety. This structure combines heterocyclic, sulfonamide, and halogenated aromatic elements, which are common in pharmacologically active compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O4S2/c1-12(2)13-3-6-15(7-4-13)32(29,30)18-10-24-21(26-20(18)28)31-11-19(27)25-14-5-8-17(23)16(22)9-14/h3-10,12H,11H2,1-2H3,(H,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGBYAGHKKQZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on available literature.
- Molecular Formula : C21H19ClFN3O4S2
- Molecular Weight : 495.97 g/mol
- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-((5-(4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives with similar structures have shown moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound is also associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for the development of treatments for conditions such as Alzheimer's disease and urinary tract infections. The IC50 values for some derivatives indicate strong inhibitory effects, suggesting potential therapeutic applications .
3. Anticancer Potential
The pyrimidine derivatives related to this compound have been studied for their anticancer properties. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the sulfonamide group enhances the pharmacological profile by improving solubility and bioavailability .
4. Hypoglycemic Effects
Compounds with similar structures have demonstrated hypoglycemic activity, making them candidates for diabetes management. The mechanism often involves the modulation of insulin sensitivity or glucose uptake in peripheral tissues .
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : This involves cyclization reactions to establish the dihydropyrimidine structure.
- Introduction of the Sulfanyl Group : A nucleophilic substitution reaction introduces the sulfanyl moiety.
- Acetamide Coupling : The final step is the coupling of the acetamide group to form the complete structure.
The mechanism of action is believed to involve interaction with specific molecular targets, leading to inhibition of enzymes or modulation of receptor activity, which contributes to its observed biological effects .
Research Findings and Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, particularly those containing pyrimidinone cores, thioacetamide linkages, and halogenated aromatic systems. Below is a detailed comparison based on available evidence:
Key Structural Analog: 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide ()
This analog replaces the sulfonyl-isopropylphenyl group with a cyano-ethyl substitution at position 5 of the pyrimidinone ring and lacks the 3-chloro substituent on the fluorophenyl group.
- Functional Group Differences: Cyano (-CN) vs. Ethyl vs. Isopropylphenyl: The smaller ethyl group may decrease steric hindrance, enhancing membrane permeability but reducing target specificity.
- Pharmacophore Implications :
- The absence of the 3-chloro substituent in the analog might diminish halogen-bonding interactions with hydrophobic binding pockets in biological targets.
Comparison with Phthalimide Derivatives ()
- Core Structure: Phthalimides feature a fused benzene-isoindole ring system, contrasting with the pyrimidinone core of the target compound.
Comparison with Complex Phenoxyacetamide Derivatives ()
Compounds like (R)- and (S)-N-[(hexan-2-yl)-substituted]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide feature extended alkyl chains and tetrahydro-pyrimidinone moieties.
- Structural Complexity: These derivatives have larger molecular weights and multiple stereocenters, likely affecting pharmacokinetics (e.g., oral bioavailability) compared to the simpler pyrimidinone-thioacetamide scaffold .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfonyl vs. Cyano Groups: Sulfonyl groups (as in the target compound) are associated with improved solubility and target binding due to their polar nature, whereas cyano groups may confer metabolic liabilities .
- Halogen Effects : The 3-chloro-4-fluorophenyl group likely enhances target selectivity via halogen bonding, a feature absent in the 4-fluorophenyl analog .
- Synthetic Challenges : The sulfonyl-isopropylphenyl substituent may complicate synthesis compared to smaller groups like ethyl, requiring advanced coupling reagents or protecting strategies.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide?
- Methodological Answer: Synthesis requires precise control of temperature (typically 60–90°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (6–24 hours). Catalysts like triethylamine or DMAP may enhance sulfonylation efficiency. Purity is maximized via recrystallization in ethanol/water mixtures or column chromatography using silica gel .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substituent integration and regiochemistry (e.g., sulfonyl and thioether linkages).
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] peaks).
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., S=O stretch at ~1350–1150 cm) .
Q. What structural features contribute to its potential bioactivity?
- Methodological Answer: Key motifs include:
- Sulfonyl group : Enhances metabolic stability and hydrogen bonding with target proteins.
- Pyrimidinone ring : Acts as a hydrogen-bond acceptor.
- Thioether linkage : Modulates electronic properties and redox activity.
Comparative studies with bromophenyl or methylphenyl analogs (e.g., ) highlight substituent effects on bioactivity .
Advanced Research Questions
Q. How can crystallographic data be leveraged to understand molecular interactions?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) resolves bond lengths/angles, aiding in:
- Hydrogen-bond networks : Mapping interactions with biological targets (e.g., enzyme active sites).
- Torsional strain analysis : Identifying conformational flexibility for drug design .
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
- Methodological Answer:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- Dose-response curves : Quantify IC/EC values under controlled pH and temperature.
- Meta-analysis : Compare data from analogs (e.g., ) to identify outliers due to assay variability .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
- Methodological Answer:
- Systematic substitution : Replace the 4-isopropylphenyl group with halogenated (e.g., 4-bromophenyl in ) or electron-donating groups (e.g., methoxy).
- In vitro testing : Assess binding affinity (e.g., SPR or ITC) and cytotoxicity (MTT assay) .
Q. What in silico methods predict binding affinity and pharmacokinetic properties?
- Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., COX-2 or kinase domains).
- ADMET prediction (SwissADME) : Estimate logP, bioavailability, and CYP450 inhibition using SMILES input (e.g., derived from ) .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodological Answer:
- pH stability studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
- Thermal gravimetric analysis (TGA) : Determine decomposition temperature.
- Light exposure tests : Assess photodegradation using UV-Vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
